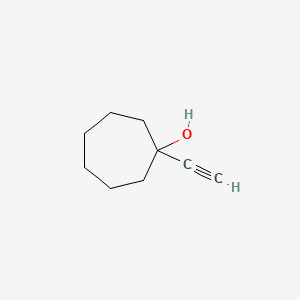

1-Ethynyl-1-cycloheptanol

描述

Context and Significance within Organic Synthesis

1-Ethynyl-1-cycloheptanol serves as a crucial starting material and intermediate in the synthesis of more complex molecules. chembk.comchembk.com Its utility extends to the preparation of pharmaceuticals, agrochemicals, and specialty materials. lookchem.com The presence of two distinct and reactive functional groups allows for a wide array of chemical modifications, making it a versatile tool for organic chemists. lookchem.com For instance, it is a precursor in the synthesis of various biologically active compounds and can be used to create diverse drug molecules. lookchem.comchembk.com

Fundamental Reactivity of the Alkynyl and Hydroxyl Functional Groups

The chemical behavior of this compound is dictated by its two primary functional groups: the terminal alkyne (ethynyl group) and the tertiary hydroxyl group.

The alkynyl group is characterized by its carbon-carbon triple bond, which is a region of high electron density. This makes it susceptible to a variety of reactions, including:

Addition Reactions: The triple bond can undergo addition reactions with reagents such as halogens, hydrogen halides, and water.

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as Sonogashira, Glaser, and Hay couplings, to form new carbon-carbon bonds.

Cyclization Reactions: The alkyne moiety can be involved in intramolecular or intermolecular cyclization reactions to construct cyclic and heterocyclic systems. sioc-journal.cn

The hydroxyl group is a versatile functional group that can act as a nucleophile or be converted into a good leaving group. Key reactions involving the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, specific reagents can be employed for their transformation.

Substitution: The hydroxyl group can be protonated and eliminated as water, leading to the formation of a carbocation, which can then undergo substitution or elimination reactions.

The dual functionality of this compound allows for sequential or one-pot reactions, providing efficient pathways to complex molecular architectures.

Overview of Research Trajectories for Cyclic Propargylic Alcohols

Research involving cyclic propargylic alcohols, such as this compound and its analogue 1-Ethynyl-1-cyclohexanol (B41583), is a dynamic area of organic chemistry. made-in-china.com These compounds are recognized as valuable bifunctional building blocks. sioc-journal.cn

Another major research avenue involves the use of propargylic alcohols in cyclization reactions to form a variety of cyclic compounds. sioc-journal.cn This includes their reaction with carbon dioxide, often catalyzed by transition metals like silver or copper, to produce α-alkylidene cyclic carbonates. researchgate.netresearchgate.netmdpi.comnih.gov These carbonates are important intermediates for the synthesis of other valuable chemicals. mdpi.com The development of efficient and environmentally friendly methods for these transformations, such as using CO2 as a C1 feedstock, is a key objective. researchgate.netmdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-ethynylcycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-9(10)7-5-3-4-6-8-9/h1,10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJJSXGDSZZUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182368 | |

| Record name | 1-Ethynyl-1-cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2809-78-1 | |

| Record name | 1-Ethynylcycloheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-1-cycloheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2809-78-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethynyl-1-cycloheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethynyl 1 Cycloheptanol

Direct Ethynylation of Cycloheptanone (B156872)

The most common route to 1-ethynyl-1-cycloheptanol is the direct addition of an acetylene (B1199291) equivalent to cycloheptanone. This can be accomplished through several methods, each with its own set of reaction conditions and reagents.

Nucleophilic Addition with Acetylide Reagents

The nucleophilic addition of acetylide anions to ketones is a classic and widely used method for the formation of propargyl alcohols. The acetylide anion is typically generated in situ by the deprotonation of acetylene using a strong base.

Lithium acetylide is a common reagent for the ethynylation of ketones. It can be prepared by reacting acetylene with a strong organolithium base, such as n-butyllithium. The resulting lithium acetylide then readily adds to the carbonyl group of cycloheptanone. To prevent the formation of the unreactive dilithium (B8592608) acetylide, the reaction is typically carried out at low temperatures, around -78°C, in an inert solvent like tetrahydrofuran (B95107) (THF). The use of a complexing agent, such as ethylenediamine, can stabilize the monolithium acetylide, allowing for the reaction to be performed at higher temperatures.

A general procedure involves dissolving acetylene in THF at a low temperature, followed by the slow addition of n-butyllithium to generate the lithium acetylide. Cycloheptanone is then added to the reaction mixture, which is subsequently warmed to room temperature before being quenched with an aqueous acid solution. This method generally provides good yields of the desired tertiary alcohol.

Table 1: Representative Conditions for Lithium Acetylide Mediated Ethynylation of Cycloheptanone

| Parameter | Condition |

| Reagents | Acetylene, n-Butyllithium, Cycloheptanone |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Work-up | Aqueous acid quench |

A well-established method for the synthesis of this compound involves the use of sodium acetylide in liquid ammonia (B1221849). orgsyn.org This procedure is analogous to the synthesis of 1-ethynylcyclohexanol. orgsyn.org In this process, sodium metal is dissolved in liquid ammonia to form a deep blue solution. Acetylene gas is then bubbled through the solution, reacting with the dissolved sodium to form sodium acetylide. orgsyn.org

Following the formation of sodium acetylide, cycloheptanone is added dropwise to the reaction mixture. The nucleophilic acetylide anion attacks the carbonyl carbon of the cycloheptanone, forming the alkoxide intermediate. The reaction is typically allowed to proceed for several hours as the liquid ammonia evaporates. The reaction is then quenched with water and acidified to yield this compound. orgsyn.org This method is effective and generally provides good yields, typically in the range of 65-75% for the analogous cyclohexanone (B45756) reaction. orgsyn.org

Table 2: Reaction Parameters for Sodium Acetylide Mediated Ethynylation of Cycloheptanone

| Parameter | Condition |

| Reagents | Sodium, Acetylene, Cycloheptanone |

| Solvent | Liquid Ammonia |

| Temperature | Boiling point of liquid ammonia (-33 °C) |

| Work-up | Aqueous acid quench |

Utilization of Trimethylsilylacetylene as an Acetylene Equivalent

Trimethylsilylacetylene (TMSA) serves as a stable and easily handled equivalent of acetylene in organic synthesis. The trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne. The reaction involves the deprotonation of TMSA with a strong base, such as n-butyllithium, to generate the corresponding lithium trimethylsilylacetylide. This nucleophile then adds to cycloheptanone.

The initial product is the trimethylsilyl-protected tertiary alcohol. The trimethylsilyl group can be subsequently removed by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by basic hydrolysis to yield this compound. This two-step process offers the advantage of milder reaction conditions and avoids the direct handling of acetylene gas.

Table 3: Synthesis of this compound using Trimethylsilylacetylene

| Step | Reagents | Solvent | Key Intermediate/Product |

| 1. Ethynylation | Trimethylsilylacetylene, n-Butyllithium, Cycloheptanone | Tetrahydrofuran (THF) | 1-((Trimethylsilyl)ethynyl)cycloheptanol |

| 2. Deprotection | Tetrabutylammonium fluoride (TBAF) or Base | Tetrahydrofuran (THF) | This compound |

Base-Catalyzed Alkylation Protocols (e.g., Sodium Methylate)

The ethynylation of cycloheptanone can also be achieved under base-catalyzed conditions, a process often referred to as the Favorskii reaction. wikipedia.org In a procedure analogous to the synthesis of 1-ethynylcyclohexanol, sodium methylate can be used as the base. google.com The reaction is typically carried out in a high-boiling ether solvent, such as dibutyl carbitol, under acetylene pressure. google.com

In this method, a suspension of sodium methylate in the solvent is saturated with acetylene. Cycloheptanone is then added to the reaction mixture, and the reaction proceeds under pressure. The basic conditions facilitate the deprotonation of acetylene, which then adds to the carbonyl group. After the reaction is complete, the mixture is hydrolyzed to give this compound. google.com This method provides an alternative to the use of alkali metals in liquid ammonia.

Table 4: Base-Catalyzed Ethynylation of Cycloheptanone with Sodium Methylate

| Parameter | Condition |

| Reagents | Acetylene, Sodium Methylate, Cycloheptanone |

| Solvent | Dibutyl carbitol |

| Pressure | ~200 p.s.i.g. of Acetylene |

| Work-up | Hydrolysis |

Advanced Synthetic Approaches

While the direct ethynylation of cycloheptanone remains the most straightforward approach, several advanced synthetic methodologies have been developed for the synthesis of tertiary propargyl alcohols, which are applicable to the preparation of this compound. These methods often offer improved yields, milder reaction conditions, or enantioselective transformations.

One such approach involves the use of catalytic systems. For instance, the addition of terminal alkynes to ketones can be catalyzed by various metal complexes. These catalytic methods can offer higher efficiency and atom economy compared to stoichiometric reactions.

Another advanced strategy is the deacylative alkynylation of unstrained ketones. This method involves the in situ conversion of the ketone to a dihydotriazole photoactive auxiliary, followed by a dual nickel/photoredox-catalyzed cross-coupling with an alkynyl bromide. This approach allows for the formation of the carbon-carbon bond under mild conditions and demonstrates a broad substrate scope.

Furthermore, enantioselective methods for the synthesis of chiral tertiary propargyl alcohols have been developed. These often involve the use of chiral ligands in combination with metal catalysts to control the stereochemistry of the addition of the acetylide to the ketone. While cycloheptanone is achiral, these methods are significant for the synthesis of chiral analogs.

Metal-Free Silyl-Radical-Mediated Pathways

The generation and application of silyl (B83357) radicals in a metal-free context represents an advancing frontier in synthetic chemistry. chinesechemsoc.org These pathways typically utilize visible-light-mediated hydrogen atom transfer (HAT) from hydrosilanes to generate the reactive silyl radical species under ambient conditions. chinesechemsoc.org While direct, metal-free silyl-radical-mediated ethynylation of cycloheptanone to yield this compound is not extensively documented, the underlying principles of silyl radical chemistry offer a potential, yet-to-be-explored, route.

In related metal-free systems, N-heterocyclic carbenes (NHCs) have been shown to catalyze the conjugate addition of silyl groups to α,β-unsaturated carbonyls. nih.govnih.gov These transformations proceed in aqueous media and are operationally simple, showcasing the potential of metal-free catalysis for C–Si bond formation. nih.govnih.gov A hypothetical pathway for the synthesis of this compound could involve the generation of an ethynyl (B1212043) radical or a related nucleophilic species facilitated by silyl radicals, which would then attack the cycloheptanone carbonyl. However, the development of such a specific methodology remains a target for future research. The challenge lies in controlling the radical addition to the carbonyl group and preventing undesired side reactions.

Visible-Light Photoredox Catalysis for Ethynylation

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forging carbon-carbon bonds under mild conditions. beilstein-journals.org While direct ethynylation of the carbonyl group in cycloheptanone is challenging, a novel "deconstructive" or "deacylative" alkynylation strategy has been developed for cyclic and unstrained ketones. nih.govnih.gov This approach circumvents the direct addition to the carbonyl and instead utilizes the ketone as a precursor for an alkyl radical, which is then coupled with an alkyne source. nih.govnih.gov

The general mechanism for this transformation involves a multi-step, one-pot process:

Intermediate Formation: The starting ketone, such as cycloheptanone, is first condensed with a reagent like N'-methylpicolino-hydrazonamide (MPHA) to form a pre-aromatic intermediate (PAI). nih.gov

Radical Generation: Under visible light irradiation (e.g., blue LEDs), a photocatalyst (often a metal-free organic dye like 4CzIPN) becomes excited. organic-chemistry.orgahnu.edu.cn The excited photocatalyst accepts a single electron from the PAI in an oxidative single-electron transfer (SET) event. nih.gov This triggers the cleavage of an α-C–C bond in the ketone backbone, driven by the formation of a stable aromatic triazole, which generates a carbon-centered radical. nih.gov

Cross-Coupling: This alkyl radical is then intercepted and coupled with an alkynyl source, such as an alkynyl bromide, often through a dual catalytic system involving nickel. nih.govnih.gov This final step forges the desired C(sp³)–C(sp) bond. nih.gov

This deacylative strategy has been shown to have a broad substrate scope and excellent functional group compatibility, making it a versatile method for late-stage functionalization. nih.govnih.gov The reaction proceeds under mild, room-temperature conditions, highlighting its practicality. ahnu.edu.cn

Table 1: Representative Conditions for Deacylative Alkynylation of Cyclic Ketones

| Catalyst System | Light Source | Solvent | Base / Additive | Temperature | Typical Yield |

|---|

Green Chemistry Considerations in Synthesis

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. mdpi.com The synthesis of this compound can be evaluated through this lens, particularly when comparing traditional methods with modern photocatalytic approaches.

Key green chemistry considerations include:

Catalysis over Stoichiometric Reagents: The use of photocatalysts, which can be organic dyes, allows the reaction to proceed with only a small amount of catalyst that is regenerated in each cycle. colab.ws This is preferable to classical syntheses that may use stoichiometric amounts of strong bases or organometallic reagents, which generate significant waste.

Use of Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents. jddhs.com While many photoredox reactions still use organic solvents like DMF, ongoing research in green chemistry aims to replace these with more benign alternatives such as bio-based solvents or water. mdpi.com

Prevention of Waste: Catalytic, one-pot reactions inherently reduce waste by minimizing the number of purification steps required between intermediates. mdpi.com The high efficiency and selectivity of many photoredox reactions further contribute to waste prevention.

Chemical Reactivity and Transformative Chemistry of 1 Ethynyl 1 Cycloheptanol

Transformations Involving the Alkyne Moiety

The ethynyl (B1212043) group is the primary site of reactivity, undergoing transformations that allow for significant molecular elaboration.

Addition Reactions to the Triple Bond

The π-bonds of the alkyne moiety are susceptible to attack by electrophiles, leading to addition reactions where the triple bond is converted to a double or single bond.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to 1-Ethynyl-1-cycloheptanol proceeds across the triple bond. The reaction is typically stereoselective, with the first equivalent of the halogen adding in an anti fashion to yield a trans-dihaloalkene. masterorganicchemistry.com The mechanism is believed to involve a cyclic halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.com If a second equivalent of the halogen is introduced, a tetrahaloalkane is formed. masterorganicchemistry.com The reactivity of the alkyne is generally lower than that of a corresponding alkene. organicchemistrytutor.com

Table 1: Halogenation of this compound

| Reactant | Reagent (1 equiv.) | Expected Major Product |

|---|---|---|

| This compound | Br₂ in CCl₄ | (E)-1-(1,2-dibromovinyl)cycloheptan-1-ol |

The reaction of this compound with hydrogen halides (HX, such as HBr or HCl) is an electrophilic addition that follows Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com In the initial step, the proton adds to the terminal carbon of the alkyne (the carbon with the most hydrogen atoms), generating a more stable vinyl cation on the carbon adjacent to the cycloheptyl ring. libretexts.org The halide ion then attacks this carbocation, yielding a vinyl halide. If an excess of the hydrogen halide is used, a second addition occurs, also following Markovnikov's rule, to produce a geminal dihalide, where both halogen atoms are attached to the same carbon. masterorganicchemistry.com

Table 2: Hydrohalogenation of this compound

| Reactant | Reagent | Expected Major Product |

|---|---|---|

| This compound | HBr (1 equiv.) | 1-(1-bromovinyl)cycloheptan-1-ol |

| This compound | HBr (2 equiv.) | 1-(1,1-dibromoethyl)cycloheptan-1-ol |

The acid-catalyzed hydration of the terminal alkyne of this compound typically requires a mercury(II) salt, such as mercuric sulfate (B86663) (HgSO₄), as a catalyst to proceed at a reasonable rate. jove.comlibretexts.org This reaction also adheres to Markovnikov's rule, where the initial addition of water across the triple bond results in the formation of an enol intermediate. libretexts.orgchemistrysteps.com In this intermediate, the hydroxyl group is attached to the more substituted carbon of the former triple bond. The enol is generally unstable and rapidly tautomerizes to its more stable keto form. jove.com Consequently, the hydration of this compound yields a methyl ketone. chemistrysteps.com

Table 3: Hydration of this compound

| Reactant | Reagents | Expected Final Product |

|---|

Coupling Reactions

The terminal proton of the alkyne group is sufficiently acidic to be removed by a suitable base, allowing the molecule to participate in various carbon-carbon bond-forming coupling reactions.

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. mdpi.com this compound can serve as a coupling partner in this reaction.

Furthermore, compounds like this compound and its close analog, 1-ethynyl-1-cyclohexanol (B41583), are highly effective as "acetylene surrogates". elte.huresearchgate.net This application involves a two-step, one-pot process. First, this compound is coupled with an aryl halide via the Sonogashira reaction. The resulting tertiary propargyl alcohol is then cleaved in situ under basic conditions to eliminate cycloheptanone (B156872) and generate a metal acetylide. This newly formed acetylide can then react with a second aryl halide in the same pot to produce a symmetric or unsymmetric diarylacetylene. This methodology provides an efficient route to diarylacetylenes without the need to handle gaseous and potentially hazardous acetylene (B1199291) directly or to isolate the intermediate arylacetylene. elte.huresearchgate.net

Table 4: Sonogashira Coupling Application of this compound

| Step | Reactants | Catalysts/Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Coupling | This compound + Aryl Halide (Ar¹-X) | Pd catalyst, Cu(I) co-catalyst, Amine base | 1-(arylethynyl)cycloheptan-1-ol |

| 2. Cleavage & 2nd Coupling | 1-(arylethynyl)cycloheptan-1-ol + Aryl Halide (Ar²-X) | Base (e.g., NaOH or KOH) | Diarylacetylene (Ar¹-C≡C-Ar²) + Cycloheptanone |

Alkyne Metathesis

Alkyne metathesis is a powerful organic reaction that involves the redistribution, or scrambling, of alkyne C-C triple bonds. wikipedia.org This transformation is catalyzed by metal alkylidyne complexes, typically involving metals like molybdenum, tungsten, or ruthenium. wikipedia.orgbeilstein-journals.org The generally accepted mechanism, first proposed by Katz, proceeds through a metallacyclobutadiene intermediate formed by the [2+2] cycloaddition of two alkyne molecules with the metal-carbyne catalyst. uwindsor.ca

For this compound, the terminal ethynyl group is the reactive site for this transformation. In a self-metathesis reaction, this would lead to the formation of a symmetrical internal diyne and ethylene (B1197577) gas. The reaction can also occur between this compound and another internal alkyne in a cross-metathesis reaction, yielding a new, unsymmetrical internal alkyne. beilstein-journals.org This process is highly valuable for creating complex molecular architectures from simpler alkyne precursors. uwindsor.ca Ring-closing alkyne metathesis (RCAM) is a particularly useful variant for synthesizing macrocyclic structures. wikipedia.org

Catalyst systems for alkyne metathesis have evolved significantly from early heterogeneous systems requiring high temperatures to well-defined, homogeneous catalysts that operate under mild conditions. wikipedia.orguwindsor.ca Modern catalysts, such as certain Schrock molybdenum alkylidynes or tungsten silanolate-supported complexes, exhibit high activity and functional group tolerance, making them suitable for complex molecules like this compound, which contains a hydroxyl group. beilstein-journals.org

Advanced Catalytic Transformations

Polymerization of this compound

The polymerization of this compound can proceed via its ethynyl group, leading to the formation of a substituted polyacetylene. Research on the closely related monomer, 1-ethynyl-1-cyclohexanol (ECHO), provides significant insight into this process. tandfonline.comtandfonline.com Various transition metal catalysts, including those based on molybdenum (Mo), tungsten (W), palladium (Pd), and platinum (Pt), have been shown to be effective for the polymerization of such acetylenic alcohols. tandfonline.comtandfonline.com

The resulting polymer, poly(this compound), would possess a conjugated polyene backbone with pendant cycloheptanol (B1583049) groups. These types of polymers are of interest as organic semiconductors and materials for gas separation membranes. tandfonline.com Studies on poly(ECHO) show that the polymers are typically colored powders (e.g., light-brown) and are soluble in a range of organic solvents like chloroform (B151607), benzene, and THF. tandfonline.comtandfonline.com

The effectiveness of the catalyst can vary significantly. For the polymerization of the cyclohexanol (B46403) analog, palladium chloride (PdCl₂) was found to be a highly effective catalyst, yielding a high amount of polymer, while Mo-based and W-based catalysts resulted in lower yields. tandfonline.comtandfonline.com

Table 1: Catalyst Performance in the Polymerization of 1-Ethynyl-1-cyclohexanol (Analogue to this compound) Data based on research conducted on 1-ethynyl-1-cyclohexanol, a close structural analogue. tandfonline.com

| Catalyst | Polymer Yield (%) |

| MoCl₅ | 32 |

| Mo(CO)₆ | 25 |

| WCl₆ | 15 |

| W(CO)₆ | 5 |

| PdCl₂ | 85 |

| (Ph₃P)₂PdCl₂ | 75 |

| PtCl₂ | 68 |

Carbonylation Reactions of Propargylic Alcohols

The propargylic alcohol group in 1-ethynyl-cycloalkanols is amenable to carbonylation reactions, which introduce a carbonyl group into the molecule, leading to the formation of valuable cyclic compounds.

A significant transformation of 1-ethynyl-1-cyclohexanol is its palladium-catalyzed cyclocarbonylation to form α-methylene-β-lactones. researchgate.netnih.gov This reaction represents a highly regioselective method for synthesizing these four-membered lactone rings. researchgate.net The success of this transformation is highly dependent on the choice of ligand used in conjunction with the palladium catalyst. researchgate.netresearchgate.net

Research has shown that a specific, sterically demanding phosphine (B1218219) ligand based on N-arylated imidazole (B134444) is key to achieving high yields and selectivity. researchgate.netnih.gov The reaction is typically carried out under a carbon monoxide (CO) atmosphere, with a palladium precursor such as Pd(MeCN)₂Cl₂. researchgate.net This methodology allows for the efficient synthesis of a variety of α-methylene-β-lactones from readily available alkynols. nih.gov

Table 2: Influence of Phosphine Ligands on Pd-Catalyzed Cyclocarbonylation of 1-Ethynyl-1-cyclohexanol

| Ligand | Product Ratio (α-Methylene-β-Lactone / Byproduct) | Yield (%) |

|---|---|---|

| Specific N-arylated Imidazole Ligand (L11) | High Regioselectivity | Moderate to Good |

| Other Phosphine Ligands | Variable | Variable |

Data derived from qualitative descriptions in cited research indicating the critical role of specific ligand design. researchgate.netresearchgate.net

Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation of this compound and its analogs is a powerful method for synthesizing nitrogen-containing heterocycles. nih.govnih.gov This process typically involves the reaction of the alkynol with an amine and carbon monoxide in the presence of a palladium catalyst.

A direct and highly selective synthesis of substituted itaconimides has been developed through the palladium-catalyzed domino aminocarbonylation of alkynols. nih.govnih.gov This transformation is achieved using a novel catalyst system. nih.govfigshare.com In this protocol, readily available propargylic alcohols react with various N-nucleophiles, including aryl and alkylamines, under a carbon monoxide atmosphere. nih.govnih.gov The success of this reaction hinges on the use of a specific ligand (L11 ) that promotes a selective dicarbonylation of the starting material to directly yield the itaconimide product. nih.govresearchgate.net Control experiments have demonstrated that the hydroxyl group of the parent alkynol is essential for achieving this selective synthesis. nih.gov

The divergent outcomes of the aminocarbonylation of this compound analogs are governed by distinct mechanistic pathways, dictated primarily by the catalyst system. nih.govnih.gov

For the synthesis of itaconimides, mechanistic studies and control experiments suggest a novel sequential double carbonylation process. nih.gov The reaction is believed to proceed through a branched α,β-unsaturated amide with an allylic hydroxyl group, which serves as a key intermediate. This intermediate then undergoes a second carbonylation step to form the final itaconimide product. nih.gov

Reactions with Transition Metal Hydride Complexes

Transition metal hydrides (M-H) are fundamental reagents in organometallic chemistry, known for their ability to react with unsaturated organic molecules. libretexts.org

The M-H bond of a transition metal hydride complex can add across the carbon-carbon triple bond of an alkyne in a process called insertion. libretexts.org This reaction is a key step in many catalytic processes and results in the formation of a metal-vinyl derivative. libretexts.org

This fundamental step is exemplified in the proposed mechanism for the palladium-catalyzed synthesis of α,β-unsaturated piperidones from 1-ethynyl-1-cyclohexanol. nih.gov The catalytic cycle is initiated by the formation of a cationic palladium hydride species. This active catalyst then reacts with the alkynol, leading to the insertion of the C-C triple bond into the Pd-H bond. This step regioselectively affords a branched alkenyl-palladium intermediate, which is a type of vinyl derivative, and serves as the crucial entry point into the productive catalytic cascade. nih.gov

Organometallic Cluster Formation (e.g., with Fe3(CO)12)

The reaction of terminal alkynes with triiron dodecacarbonyl, Fe3(CO)12, is a well-established method for the synthesis of various iron carbonyl clusters. While specific studies on the reaction of this compound with Fe3(CO)12 are not extensively documented in the reviewed literature, the general reactivity of terminal alkynes with this iron cluster provides a framework for predicting the likely products. The reaction typically involves the oxidative addition of the alkyne to the triiron cluster, leading to the formation of a variety of structures depending on the reaction conditions and the nature of the alkyne.

Commonly observed products from the reaction of terminal alkynes (RC≡CH) with Fe3(CO)12 include the flyover-like trinuclear clusters [Fe3(μ3-RCCH)(μ-CO)(CO)9] and dinuclear ferracyclopentadienyl complexes [Fe2(μ-RC=CHCR)(CO)6], where R is the substituent on the alkyne. In the case of this compound, the tertiary alcohol moiety would be the 'R' group. The formation of these clusters involves the cleavage of the C-H bond of the alkyne and the formation of new Fe-C and Fe-H bonds, along with rearrangement of the carbonyl ligands.

The reaction pathway is thought to proceed through the initial coordination of the alkyne to a reactive, unsaturated species derived from Fe3(CO)12. This is followed by oxidative addition and subsequent cluster rearrangement. The presence of the hydroxyl group in this compound could potentially influence the product distribution by participating in hydrogen bonding or other secondary interactions, although this is speculative without direct experimental evidence.

Table 1: Expected Products from the Reaction of this compound with Fe3(CO)12

| Reactant | Reagent | Potential Product Structures |

| This compound | Triiron dodecacarbonyl (Fe3(CO)12) | Trinuclear iron cluster [Fe3(μ3-C9H13O-CCH)(μ-CO)(CO)9] |

| This compound | Triiron dodecacarbonyl (Fe3(CO)12) | Dinuclear ferracyclopentadienyl complex [Fe2(μ-C9H13O-C=CHC-C9H13O)(CO)6] |

Unusual Activation by Ruthenium Complexes and Allenylidene Derivative Formation

The reaction of this compound with certain ruthenium complexes can lead to an unusual activation of the propargyl alcohol and the formation of allenylidene derivatives. While direct studies on the cycloheptanol derivative are limited, extensive research on the analogous 1-ethynyl-1-cyclohexanol with ruthenium complexes such as [RuCl(η5-C9H7)(PPh3)2] provides significant insight into this transformation. rsc.org

The reaction of [RuCl(η5-C9H7)(PPh3)2] with an excess of 1-ethynyl-1-cyclohexanol in the presence of NaPF6 in refluxing methanol (B129727) results in the formation of a cationic allenylidene complex. rsc.org This process is not a simple substitution but involves an unprecedented coupling of two molecules of the propargyl alcohol derivative. A proposed mechanism suggests the initial formation of a vinylidene intermediate, which then reacts with a second molecule of the alkynol. This reaction pathway highlights the ability of the ruthenium center to promote complex C-C bond-forming reactions.

A key step in the proposed mechanism is the dehydration of the tertiary alcohol, facilitated by the ruthenium complex acting as a Lewis acid, to form an enyne intermediate. This enyne can then participate in the coupling reaction. The formation of the allenylidene ligand (C=C=C) is a result of a rearrangement process that is characteristic of the reaction of terminal alkynes with specific ruthenium precursors.

The general transformation can be represented as follows, where the cycloheptyl group would be analogous to the cyclohexyl group in the documented reactions:

2 HC≡C-C7H12-OH + [RuCl(η5-C9H7)(PPh3)2] → [Ru(=C=C=C(C7H12)-CH=C(C7H12))(η5-C9H7)(PPh3)2]+ + other products

The resulting allenylidene complexes are of interest due to their unique electronic and structural properties and their potential as building blocks in further organometallic synthesis. The reactivity of these complexes includes nucleophilic addition at the α-carbon of the allenylidene chain, leading to the formation of new vinylidene and σ-alkynyl complexes.

Table 2: Reaction of 1-Ethynyl-1-cycloalkanol with a Ruthenium Complex

| Reactant | Ruthenium Complex | Key Transformation | Product Type | Reference |

| 1-Ethynyl-1-cyclohexanol | [RuCl(η5-C9H7)(PPh3)2] | Coupling of two alkynol molecules and dehydration | Cationic Allenylidene Complex | rsc.org |

Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

The reactivity of the ethynyl (B1212043) and hydroxyl groups allows 1-Ethynyl-1-cycloheptanol to serve as a flexible building block for the construction of more complex molecules. Its utility spans the creation of pharmaceuticals, agrochemicals, and other specialized cycloheptane (B1346806) derivatives.

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound functions as a key chemical intermediate. The presence of the alkyne group provides a reactive site for a wide array of chemical transformations, enabling the synthesis of diverse and complex drug molecules with potential therapeutic applications. tandfonline.com Its structure can be incorporated into larger molecular frameworks to explore new pharmacological activities.

Intermediate in Agrochemical Research

Within the agrochemical sector, this compound is utilized as a precursor for synthesizing active ingredients in products such as pesticides and herbicides. tandfonline.com The distinct reactivity of the compound contributes to the development of effective and targeted agrochemical agents. tandfonline.com

Starting Material for Cycloheptenone and Other Cycloheptane Derivative Syntheses

This compound, as a tertiary propargyl alcohol, is a suitable starting material for acid-catalyzed rearrangement reactions to produce α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net Two such related reactions are the Meyer-Schuster rearrangement and the Rupe rearrangement. wikipedia.orgwikiwand.com

Meyer-Schuster Rearrangement: This reaction converts tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgwikiwand.com

Rupe Rearrangement: This competing reaction also occurs with tertiary alcohols containing a terminal alkyne and typically yields α,β-unsaturated methyl ketones. wikipedia.orgwikiwand.com

While specific studies on this compound are not detailed, research on the analogous compound, 1-ethynylcyclohexan-1-ol, demonstrates its conversion to 1-cyclohexen-1-ylethanone via the Rupe rearrangement. researchgate.net This suggests a parallel reaction pathway for this compound to serve as a precursor for cycloheptenone derivatives.

Table 1: Synthetic Applications of this compound

| Field of Application | Role of Compound | Potential Products |

|---|---|---|

| Pharmaceutical Synthesis | Chemical Intermediate | Diverse drug molecules |

| Agrochemical Research | Precursor | Pesticides, Herbicides |

| Organic Synthesis | Starting Material | Cycloheptenone derivatives, Other cycloheptane derivatives |

Contribution to Polymer Chemistry

The terminal alkyne functionality of this compound makes it a candidate for polymerization, contributing to the field of materials science. Research into its closely related analog, 1-ethynyl-1-cyclohexanol (B41583) (ECHO), provides significant insight into its potential in polymer chemistry.

Development of New Polymeric Materials

The polymerization of acetylenic compounds is a fundamental method for creating polymers with conjugated double-bond systems. tandfonline.com These materials are of interest for their potential use as organic semiconductors and specialty membranes. tandfonline.com Studies on the polymerization of 1-ethynyl-1-cyclohexanol (ECHO) have shown that various transition metal catalysts can produce a conjugated polyene structure with an α-hydroxycyclohexyl substituent. tandfonline.comtandfonline.com The resulting polymers are typically light-brown powders that are soluble in a range of organic solvents, including chloroform (B151607), benzene, and THF. tandfonline.comtandfonline.com This research indicates a pathway for developing new polymeric materials from analogous monomers like this compound.

Role in Production of Polymers and Fibers

The production of polymers from this compound analogs is effectively achieved using specific catalysts. Research has demonstrated that palladium chloride (PdCl₂) is a highly effective catalyst for the polymerization of ECHO, leading to high yields of the polymer. tandfonline.comtandfonline.com Other catalysts based on molybdenum (Mo), tungsten (W), and platinum (Pt) have also been shown to be effective. tandfonline.comtandfonline.com This catalytic research is foundational for the potential production of polymers and fibers derived from this compound.

Table 2: Catalysts in the Polymerization of 1-Ethynyl-1-cyclohexanol (ECHO)

| Catalyst | Polymer Yield (%) |

|---|---|

| MoCl₅ | 32% |

| WCl₆ | 15% |

| PdCl₂ | 91% |

| (Ph₃P)₂PdCl₂ | 85% |

| PtCl₂ | 75% |

Data from studies on the analogous compound 1-ethynyl-1-cyclohexanol. tandfonline.comtandfonline.com

Catalyst Inhibition and Material Stability

The reactivity of the ethynyl group in this compound is pivotal to its function as a catalyst inhibitor and a stabilizer for certain organic compounds.

In the realm of materials science, this compound is utilized as a potent platinum catalyst inhibitor in the curing of silicone formulations, such as those used in release coatings and molding compounds. The hydrosilylation reaction, which forms the cross-linked silicone network, is often catalyzed by platinum complexes. However, the high reactivity of these catalysts can lead to premature curing, reducing the working time and shelf-life of the silicone products.

This compound effectively addresses this challenge by reversibly coordinating with the platinum catalyst. The ethynyl group binds to the active sites of the platinum complex, temporarily deactivating it at room temperature. This inhibition provides formulators with crucial temporal control over the curing process. Upon heating, the bond between the inhibitor and the catalyst is disrupted, allowing the hydrosilylation reaction to proceed as intended. This controlled curing mechanism is essential for ensuring the reliability and performance of the final silicone products.

Acetylenic alcohols, a class of compounds to which this compound belongs, have been recognized for their ability to stabilize chlorinated organic compounds, such as trichloroethylene. These chlorinated solvents are susceptible to degradation over time, particularly in the presence of light, air, and moisture, which can lead to the formation of corrosive acidic byproducts like hydrochloric acid. The acetylenic group can act as an acid scavenger, reacting with any free acid that may form and thus preventing further degradation of the chlorinated compound. This stabilization is crucial for maintaining the purity and extending the shelf life of these industrially important solvents.

Application as a Corrosion Inhibitor for Mineral Acids

The utility of this compound extends to the protection of metals from acidic environments. Acetylenic alcohols are known to be effective corrosion inhibitors for various metals in mineral acid solutions. The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface.

The ethynyl group plays a crucial role in this process. The triple bond can interact with the vacant d-orbitals of the metal atoms, leading to the formation of a protective film on the surface. This film acts as a barrier, isolating the metal from the corrosive acid and thereby inhibiting both the anodic and cathodic reactions of the corrosion process. The cycloheptanol (B1583049) moiety can further enhance this protective effect through increased surface coverage.

Table 1: Corrosion Inhibition Properties

| Feature | Description |

|---|---|

| Mechanism | Adsorption onto the metal surface, forming a protective barrier. |

| Active Group | The ethynyl (acetylenic) group interacts with the metal's d-orbitals. |

| Effect | Inhibits both anodic and cathodic corrosion reactions. |

| Application | Protection of metals in mineral acid environments. |

Synthesis of Organotellurium(IV) Compounds for Specialized Applications

This compound serves as a valuable precursor in the synthesis of novel organotellurium(IV) compounds. Organotellurium chemistry is a field of growing interest due to the unique properties and potential applications of these compounds in various areas, including as specialized reagents in organic synthesis and as materials with interesting electronic or biological properties.

The terminal alkyne functionality of this compound allows for its reaction with tellurium-based electrophiles to construct carbon-tellurium bonds, leading to the formation of complex organotellurium structures. These resulting compounds are being explored for a range of specialized applications, leveraging the distinct characteristics imparted by the tellurium atom.

Research Tool for Exploring Novel Reaction Pathways and Mechanisms

In the field of organic synthesis, terminal alkynes are fundamental building blocks for the construction of more complex molecular architectures. This compound, and its close analog 1-ethynyl-cyclohexanol, have been employed as acetylene (B1199291) surrogates in important cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation of significant importance in the synthesis of pharmaceuticals, natural products, and organic materials. The use of compounds like this compound in such reactions allows for the exploration of novel reaction pathways and a deeper understanding of their underlying mechanisms.

Facilitation of Click Chemistry Applications

The terminal alkyne group of this compound makes it a prime substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of a stable 1,2,3-triazole ring.

This compound can readily participate in CuAAC reactions with various organic azides. This capability allows for the straightforward synthesis of a diverse range of cycloheptanol-containing triazole derivatives. These products can be valuable in medicinal chemistry for the development of new therapeutic agents, in materials science for the creation of functional polymers and surfaces, and in chemical biology for bioconjugation applications.

Table 2: Click Chemistry Application of this compound

| Reaction | Reactants | Product | Significance |

|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | this compound, Organic Azide | 1,4-disubstituted 1,2,3-triazole | Efficient and versatile method for creating complex molecules with applications in various scientific fields. |

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Ethynyl-1-cycloheptanol by providing information about the chemical environment of its constituent protons and carbon atoms.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy allows for the identification and differentiation of the various protons within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

The acetylenic proton (≡C-H) is expected to appear as a singlet in a distinct region of the spectrum. The hydroxyl (-OH) proton will also present as a singlet, with its chemical shift being concentration and solvent dependent. The protons of the cycloheptyl ring will exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetylenic Proton (≡C-H) | ~2.4 | Singlet (s) |

| Hydroxyl Proton (-OH) | Variable | Singlet (s) |

| Cycloheptyl Protons (-CH₂) | ~1.5 - 1.9 | Multiplets (m) |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

Similar to the ¹H NMR data, a fully assigned ¹³C NMR spectrum for this compound is not widely published. However, data for the analogous 1-Ethynyl-1-cyclohexanol (B41583) can be used to predict the approximate chemical shifts. The quaternary carbon attached to the hydroxyl and ethynyl (B1212043) groups, along with the two acetylenic carbons, will have characteristic chemical shifts. The carbons of the cycloheptyl ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (C-OH) | ~68 - 75 |

| Acetylenic Carbon (C≡C-H) | ~85 - 90 |

| Acetylenic Carbon (C≡C-H) | ~70 - 75 |

| Cycloheptyl Carbons (-CH₂) | ~20 - 45 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl and terminal alkyne functionalities.

The most prominent and diagnostic peaks in the IR spectrum are summarized in Table 3. The broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. A sharp, and typically strong, absorption around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch appears as a weaker absorption in the 2200-2100 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |

| Terminal Alkyne (≡C-H) | ≡C-H Stretch | ~3300 (sharp, strong) |

| Alkyne (-C≡C-) | C≡C Stretch | 2200 - 2100 (weak to medium) |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight of 138.21 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), leading to the formation of an unsaturated carbocation. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a characteristic fragmentation for alcohols. The presence of the ethynyl group will also influence the fragmentation, potentially leading to the loss of the C₂H radical.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the ability to grow suitable single crystals. For this compound, which may be a liquid or low-melting solid at room temperature, obtaining crystals suitable for X-ray diffraction can be challenging.

However, this technique is highly valuable for the structural elucidation of solid derivatives of this compound. By converting the parent compound into a crystalline derivative (e.g., through esterification or other reactions), X-ray crystallography can provide precise bond lengths, bond angles, and conformational details of the cycloheptyl ring and the spatial relationship between the hydroxyl and ethynyl groups.

Chromatographic Techniques in Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final product.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for separating and analyzing volatile compounds. A suitable GC method can be developed to monitor the consumption of starting materials and the formation of this compound in a reaction mixture. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantitative analysis.

Gas Chromatography (GC) for Yield and Product Ratio Determination

Gas Chromatography (GC) is a powerful analytical technique used to separate and quantify the components of a volatile mixture. In the context of the synthesis of this compound, typically formed via the ethynylation of cycloheptanone (B156872), GC is instrumental in monitoring reaction progress, determining the conversion of starting materials, and calculating the reaction yield. rsc.orgnrel.gov The fundamental principle of GC involves injecting a sample into a carrier gas stream, which then flows through a column containing a stationary phase. youtube.com Components of the sample interact differently with the stationary phase, causing them to travel through the column at different rates and elute at characteristic times known as retention times. youtube.com A detector at the end of the column generates a signal as each component elutes, producing a chromatogram with peaks corresponding to each substance. youtube.com

Furthermore, GC is crucial for assessing the purity of the product and determining the ratio of different products if any side-reactions occur. Each unique compound will have a distinct retention time, allowing for the identification and quantification of byproducts alongside the main product. The product ratio is calculated by comparing the relative peak areas of the different species, after correcting for detector response factors. nrel.gov

Table 1: Illustrative GC Data for the Synthesis of this compound

| Compound | Retention Time (min) | Peak Area | Concentration (mmol) |

| Cycloheptanone (Reactant) | 6.8 | 15,400 | 1.1 |

| Biphenyl (Internal Standard) | 8.2 | 50,000 | 2.0 |

| This compound (Product) | 9.5 | 220,500 | 8.9 |

Note: This data is hypothetical and for illustrative purposes only.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymer's molecular weight and molecular weight distribution. wikipedia.orgeag.com GPC separates molecules based on their hydrodynamic volume, or size in solution. azom.com The technique utilizes a column packed with porous gel beads. unt.edu As a solution of the polymer passes through the column, larger polymer chains cannot enter the small pores of the gel and thus travel a shorter path, eluting from the column more quickly. eag.comunt.edu Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. unt.edu

This separation process allows for the determination of the polymer's molecular weight distribution, which describes the range of molecular weights present in the sample. shimadzu.com Polymers are inherently polydisperse, meaning they consist of chains of varying lengths. gpambala.ac.in GPC analysis provides key parameters to describe this distribution:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules. oregonstate.edu

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn). wikipedia.org It is a measure of the broadness of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values signify a broader distribution of chain lengths.

The GPC instrument is typically calibrated using polymer standards of known, narrow molecular weights (e.g., polystyrene standards) to create a calibration curve of log(molecular weight) versus retention time. wikipedia.orgyoutube.com This curve is then used to determine the molecular weight distribution of the unknown polymer sample. shimadzu.com

Table 2: Representative GPC Results for Poly(this compound)

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Đ = Mw/Mn) |

| Polymer Batch A | 15,200 | 25,100 | 1.65 |

| Polymer Batch B | 18,500 | 29,600 | 1.60 |

| Polymer Batch C | 12,800 | 23,300 | 1.82 |

Note: This data is hypothetical and for illustrative purposes only.

Theoretical and Computational Studies of 1 Ethynyl 1 Cycloheptanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netchem8.orgescholarship.org It has been employed to study the properties of 1-Ethynyl-1-cycloheptanol and related compounds. DFT calculations can provide information on molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.netnih.govnih.gov These calculations are crucial for understanding the molecule's stability and reactivity. researchgate.net

For instance, theoretical studies on similar molecules have utilized DFT to analyze their electronic and thermodynamic properties. researchgate.net The B3LYP/6-311++g(d,p) level of theory is a common method for such computations. researchgate.net These studies can also incorporate solvent effects to provide a more realistic model of the compound's behavior in solution. researchgate.netnih.gov The insights gained from DFT calculations are instrumental in predicting the outcomes of chemical reactions and understanding their underlying mechanisms.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 1-Ethynyl-1-cyclohexanol (B41583) | C8H12O | 124.18 | 78-27-3 |

| 1-Ethynyl-1-cyclooctanol | C10H16O | 152.23 | 55373-76-7 |

Mechanistic Investigations via Computational Chemistry

Computational chemistry plays a pivotal role in unraveling complex reaction mechanisms at the molecular level. For reactions involving this compound, computational studies have shed light on various mechanistic aspects.

Elucidation of "Pd walk" Mechanisms in Catalysis

Palladium-catalyzed reactions are fundamental in organic synthesis. sinica.edu.twrsc.org Computational studies have been instrumental in understanding the intricate mechanisms of these reactions, including the so-called "Pd walk" or migratory insertion steps. sinica.edu.twnih.gov While direct computational studies on the "Pd walk" specifically for this compound are not extensively documented in the provided results, the principles derived from studies on similar systems are applicable. These investigations often employ DFT to map out the potential energy surfaces of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of how the palladium catalyst interacts with the alkyne and other reactants to facilitate bond formation. The formation of a "cocktail"-type catalytic system, where multiple palladium species are active, has been identified in some palladium-catalyzed reactions. rsc.orgresearchgate.net

Understanding Carbon–Carbon Triple Bond Cleavage Pathways

The cleavage of the carbon-carbon triple bond in alkynes is a significant transformation in organic chemistry. rsc.orgnih.gov Computational studies have been employed to understand the mechanisms of these cleavage reactions. researchgate.netnih.gov For propargylic alcohols like this compound, radical-induced C-C bond cleavage can lead to the formation of distal alkynylated ketones. organic-chemistry.org Theoretical investigations can model the radical intermediates and transition states involved in these processes, providing a rationale for the observed product distribution. organic-chemistry.org These studies often explore the energetics of different potential pathways, helping to identify the most favorable reaction mechanism. nih.gov

Prediction of Reactivity and Selectivity

A major goal of computational chemistry is to predict the reactivity of molecules and the selectivity of chemical reactions. nih.govneurips.ccbohrium.com By calculating various molecular properties and modeling reaction pathways, it is possible to anticipate how a molecule like this compound will behave under specific reaction conditions. rjptonline.org For instance, computational models can help predict whether a reaction will favor a particular regioisomer or stereoisomer. nih.gov This predictive power is invaluable for designing new synthetic routes and optimizing existing ones. Machine learning approaches are also emerging as powerful tools for predicting reaction outcomes based on large datasets of experimental results. nih.govbohrium.comrjptonline.orgnih.gov

Stereochemical Analysis and Prediction of Reaction Outcomes

The stereochemistry of a reaction's products is a critical aspect, and computational methods can provide detailed insights into the factors that control it. For reactions involving cyclic compounds like this compound, the conformational flexibility of the ring can play a significant role in determining the stereochemical outcome.

Future Research Directions and Emerging Trends

Development of Next-Generation Catalytic Systems for 1-Ethynyl-1-cycloheptanol Transformations

The transformation of this compound and related propargylic alcohols is heavily reliant on catalysis. Future research is geared towards creating more sophisticated and efficient catalytic systems to control the outcomes of its reactions.

Transition metal catalysis remains a cornerstone for activating the alkyne group. nih.gov Research is moving beyond traditional palladium and copper catalysts, which are well-known for promoting reactions like Sonogashira coupling, towards catalysts based on gold, ruthenium, and other transition metals that can offer alternative reaction pathways. nih.govresearchgate.net For instance, gold catalysts have shown remarkable π-acidic character, enabling unique hydroalkoxylation and cyclization reactions of alkynols. nih.gov

Future catalytic systems will likely focus on:

Enhanced Selectivity: Developing catalysts that can distinguish between the hydroxyl and ethynyl (B1212043) groups with greater precision, or that can control regioselectivity and stereoselectivity in addition reactions. Ruthenium complexes, for example, have demonstrated unusual regioselectivity in intermolecular cycloadditions of alkynes. acs.org

Bifunctional Catalysis: Designing catalysts that possess both a metal center to activate the alkyne and a functional group (e.g., a basic or acidic site) to interact with the hydroxyl group. This can lead to enzyme-like rate accelerations and novel reactivity, such as the anti-Markovnikov hydration of terminal alkynes. nih.gov

Catalyst Efficiency and Reusability: Investigating immobilized or heterogeneous catalysts to simplify product purification and allow for catalyst recycling, aligning with green chemistry principles.

| Catalyst Type | Potential Transformation of this compound | Research Focus |

| Gold (Au) | Intramolecular cyclization, hydroalkoxylation | Accessing alternative reaction pathways, synthesis of cyclic ethers. nih.gov |

| Ruthenium (Ru) | [2+2] Cycloadditions, vinylidene formation | Creating complex carbocycles, controlling regioselectivity. acs.orgsigmaaldrich.com |

| Palladium (Pd) | Cross-coupling reactions (e.g., Sonogashira), addition reactions | Construction of conjugated enynes, high chemoselectivity. researchgate.netacs.org |

| Copper (Cu) | C-H activation, C-N and C-C bond formation | Direct amidation to form ynamides, oxidative coupling. nih.gov |

Exploration of Novel Derivatizations and High-Value Chemical Syntheses

This compound is a valuable intermediate for synthesizing more complex molecules for the pharmaceutical, agrochemical, and fine chemical industries. lookchem.com The dual functionality of the molecule allows for a wide array of chemical transformations.

Future research will focus on using this compound to access novel molecular scaffolds. Key areas of exploration include:

Multicomponent Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly build molecular complexity.

Cascade Reactions: Utilizing the reactivity of the alkyne and alcohol groups to trigger a sequence of intramolecular reactions, leading to the formation of intricate polycyclic systems. For example, a catalyzed reaction could initiate a cyclization followed by a ring-expansion. nih.gov

Synthesis of Heterocycles: Employing the alkyne group in cycloaddition reactions or as a linchpin to construct nitrogen-, oxygen-, or sulfur-containing heterocyclic rings, which are prevalent in bioactive molecules. lookchem.com For instance, it can be used to synthesize substituted imidazo[1,2-a]pyridines. lookchem.com

High-Value Intermediates: Using it as an acetylene (B1199291) surrogate in coupling reactions to produce diarylacetylenes or other conjugated systems that are key components in organic electronic materials and pharmaceuticals. researchgate.net

Innovative Material Science Applications of this compound-Derived Polymers

The presence of a polymerizable ethynyl group makes this compound an attractive monomer for creating novel polymers with unique properties. Research into the polymerization of its close analog, 1-Ethynyl-1-cyclohexanol (B41583), has demonstrated that transition metal catalysts can produce soluble, conjugated polymers. tandfonline.com

Emerging trends in this area are directed towards:

Advanced Polymer Architectures: Moving beyond simple linear polymers to create more complex structures like block copolymers, star polymers, or cross-linked networks. The hydroxyl group provides a handle for post-polymerization modification or for initiating other types of polymerization.

Functional Materials: Exploring the properties of poly(this compound) and its derivatives for specific applications. The conjugated backbone suggests potential use as organic semiconductors or in optical devices. tandfonline.com The hydroxyl side groups could be used to tune solubility, introduce chirality, or attach other functional moieties.

High-Performance Composites: Incorporating polymers derived from this compound into composite materials to enhance thermal stability, conductivity, or mechanical properties. mdpi.com

| Catalyst System | Polymer Yield (%) (for 1-Ethynyl-1-cyclohexanol) | Resulting Polymer Characteristics |

| PdCl₂ | High | Conjugated polyene structure, soluble in organic solvents. tandfonline.com |

| (Ph₃P)₂PdCl₂ | Effective | Conjugated polyene structure. tandfonline.com |

| Mo-based catalysts | Low (5-32%) | Lower catalytic activity compared to Pd-based systems. tandfonline.com |

| W-based catalysts | Low (5-32%) | Lower catalytic activity compared to Pd-based systems. tandfonline.com |

Deeper Computational and Mechanistic Understanding of Complex Reaction Systems

As the chemistry of this compound becomes more complex, a deeper, fundamental understanding of the reaction mechanisms is required to optimize conditions and predict outcomes. Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for this purpose. rsc.org

Future research will increasingly integrate experimental work with computational studies to:

Elucidate Reaction Pathways: Map out the potential energy surfaces for catalyzed and uncatalyzed transformations of this compound. This can help to explain observed selectivity and identify key intermediates and transition states. rsc.orgresearchgate.net

Understand Catalyst-Substrate Interactions: Model the interaction of the molecule with the active site of a catalyst. This can reveal the roles of different ligands and explain how the catalyst controls the reaction, aiding in the rational design of new and improved catalysts. rsc.org

Predict Reactivity and Properties: Use computational methods to predict the reactivity of novel derivatives of this compound before they are synthesized in the lab. Similarly, the electronic and physical properties of derived polymers and materials can be modeled to screen for promising candidates for specific applications.

These computational insights are crucial for moving from trial-and-error discovery to a more predictive and design-oriented approach in the chemistry of complex molecules. rsc.org

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of chemical processes. wiley-vch.de Future research on this compound will emphasize the development of more sustainable methods for its synthesis and subsequent use. researchgate.net

Key areas for improvement include:

Greener Synthesis Routes: The traditional synthesis involves the ethynylation of cycloheptanone (B156872), often using strong bases like sodium amide in liquid ammonia (B1221849) or organometallic reagents. nbinno.com Future work will focus on catalytic methods that avoid stoichiometric, hazardous reagents, operate in greener solvents (like water or bio-solvents), and require less energy. researchgate.netejcmpr.com

Atom Economy: Developing reactions that incorporate a greater portion of the atoms from the reactants into the final product. wiley-vch.de For example, addition reactions and cycloadditions are inherently more atom-economical than substitution reactions that generate salt byproducts.

Use of Renewable Resources: While the core cycloheptanol (B1583049) structure is derived from petrochemical feedstocks, research may explore pathways from bio-based sources. Furthermore, developing biocatalytic cascades could offer highly selective and environmentally benign routes to valuable derivatives. chemrxiv.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication to accelerate reactions, potentially reducing reaction times and energy consumption compared to conventional heating. nih.gov

By integrating these green chemistry principles, the lifecycle of this compound, from its synthesis to its final application, can be made more environmentally friendly and sustainable. wiley-vch.de

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。